

# Understanding the function of HDAC11 with SIS17

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## Compound of Interest

Compound Name: SIS17

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An In-depth Technical Guide to the Function of HDAC11 and its Modulation by **SIS17**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

Histone deacetylase 11 (HDAC11) is a unique, class IV enzyme with proficient defatty-acylase activity that significantly outweighs its deacetylase function. This distinct catalytic preference sets it apart from other HDAC family members and positions it as a critical regulator in diverse cellular processes, including immune signaling and metabolic homeostasis. The development of selective inhibitors is paramount to dissecting its specific roles and evaluating its therapeutic potential. **SIS17** has emerged as a potent and selective small molecule inhibitor of HDAC11, primarily targeting its demyristoylation activity. This technical guide provides a comprehensive overview of HDAC11 function, its interaction with the specific inhibitor **SIS17**, key signaling pathways it modulates, and detailed experimental protocols for its study.

## Core Concepts: HDAC11 and the Selective Inhibitor SIS17

Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, thereby regulating chromatin structure, gene expression, and other cellular functions.[1][2] The HDAC family is traditionally divided into four classes based on sequence homology.[2]

### 1.1. HDAC11: The Sole Class IV HDAC

HDAC11 is the most recently identified member of the zinc-dependent HDACs and is the only member of class IV, sharing features with both class I and II enzymes.<sup>[2]</sup> It is highly expressed in the brain, heart, skeletal muscle, and kidney.<sup>[3][4]</sup>

A defining feature of HDAC11 is its enzymatic activity. While it possesses weak deacetylase activity, it is a highly efficient fatty-acid deacylase.<sup>[5][6]</sup> Its catalytic efficiency for removing long-chain fatty acyl groups, such as myristoyl (C14) and palmitoyl (C16) moieties, is over 10,000 times greater than for removing acetyl groups.<sup>[5][7]</sup> This proficient defatty-acylation activity is now considered its primary biological function, implicating it in the regulation of protein lipidation, a critical post-translational modification.<sup>[5][8]</sup>

### 1.2. **SIS17**: A Specific Tool for Probing HDAC11 Function

The study of individual HDAC isoforms has been hampered by a lack of selective inhibitors.<sup>[6]</sup> **SIS17** was developed through an activity-guided rational design approach to specifically target HDAC11.<sup>[9]</sup> It is a potent, cell-permeable inhibitor that selectively blocks the demyristoylation activity of HDAC11 without significantly affecting other HDACs.<sup>[9][10]</sup> This selectivity makes **SIS17** an invaluable chemical probe for elucidating the specific cellular functions of HDAC11 and validating it as a therapeutic target.<sup>[9][11]</sup>

## Mechanism of Action: HDAC11, SHMT2, and Interferon Signaling

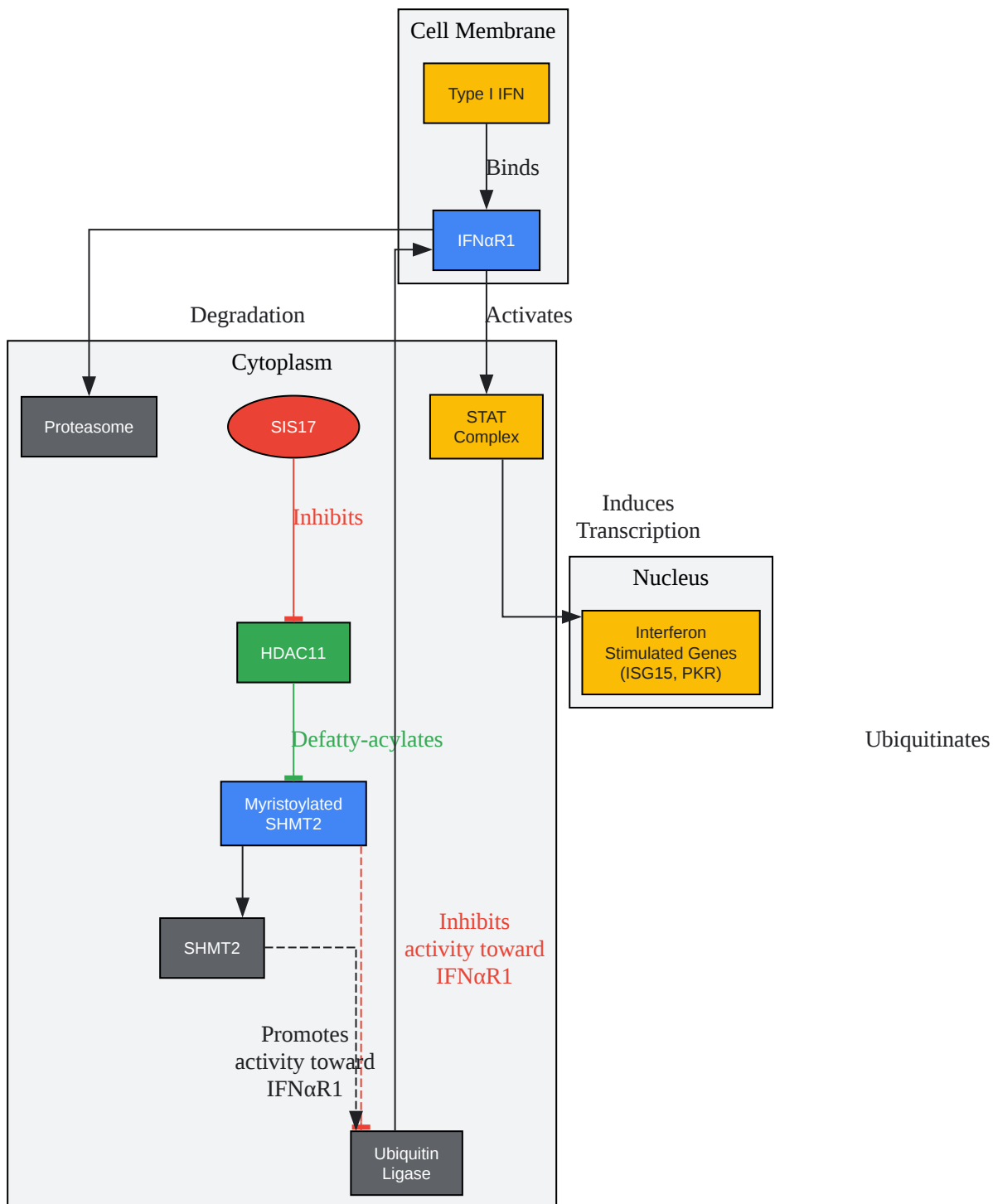
Recent research has identified serine hydroxymethyltransferase 2 (SHMT2) as a key substrate of HDAC11.<sup>[6][9]</sup> This interaction is central to a signaling pathway that regulates the immune system's response to type I interferons (IFN).

### 2.1. The HDAC11-SHMT2 Axis

HDAC11 directly removes the myristoyl group from a lysine residue on SHMT2.<sup>[9][12]</sup> The acylation status of SHMT2, in turn, controls the stability of the type I interferon receptor, IFN $\alpha$ R1. When HDAC11 is active, it defatty-acylates SHMT2, which leads to the ubiquitination and subsequent degradation of IFN $\alpha$ R1. This dampens the cell's ability to respond to type I interferons.

## 2.2. **SIS17**-Mediated Pathway Inhibition

**SIS17** inhibits the enzymatic activity of HDAC11, preventing the defatty-acylation of SHMT2.[9] This leads to an accumulation of myristoylated SHMT2. The acylated form of SHMT2 stabilizes IFN $\alpha$ R1 at the cell surface, resulting in an enhanced and prolonged downstream signaling cascade upon interferon stimulation.[12] This is evidenced by the increased expression of interferon-stimulated genes (ISGs) such as ISG15 and PKR in cells treated with **SIS17**. [12]



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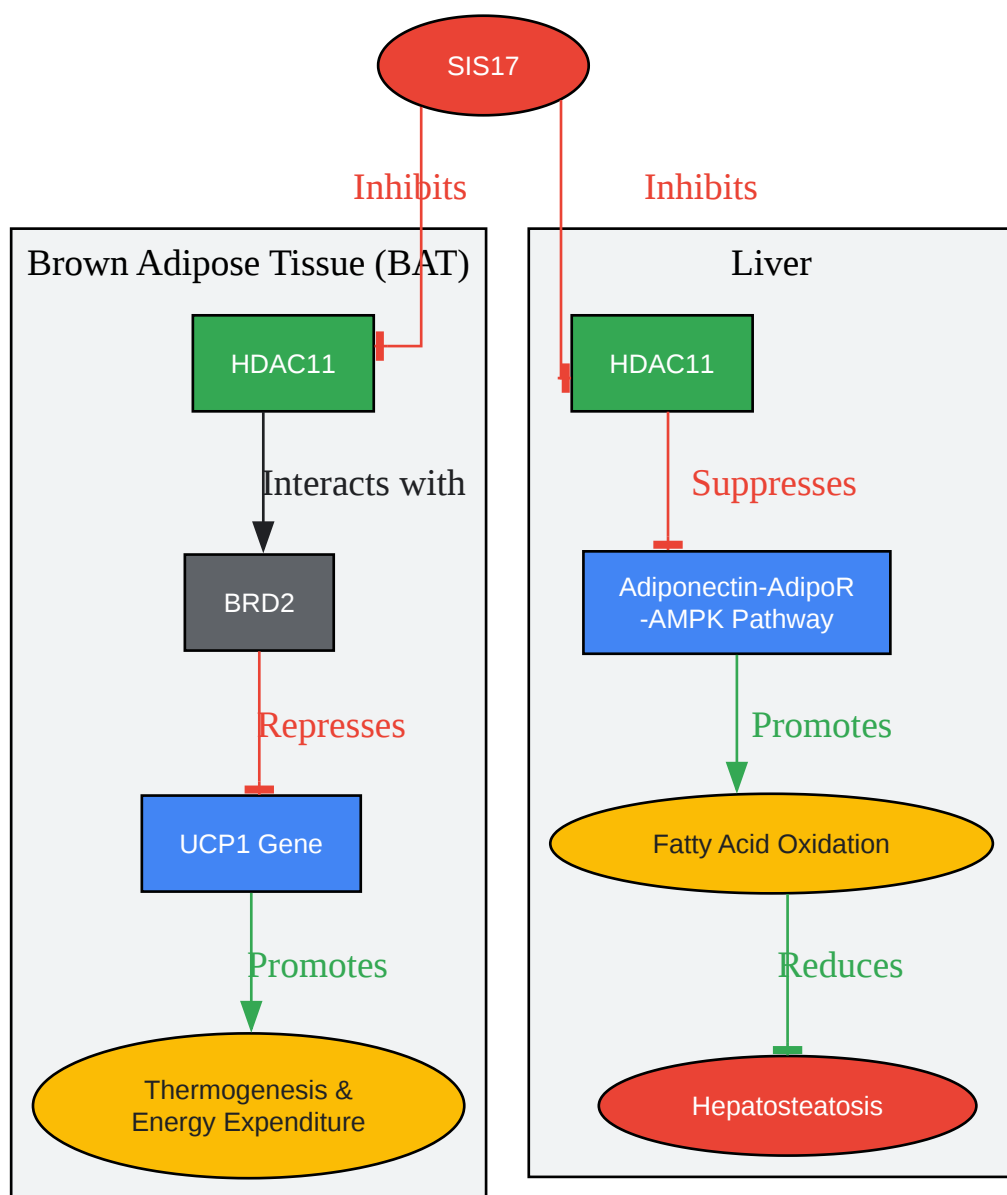
**Caption:** The HDAC11-SHMT2 signaling pathway in Type I Interferon response.

## HDAC11 in Metabolic Regulation

Beyond immunology, HDAC11 is a crucial regulator of metabolic homeostasis.[\[4\]](#)[\[8\]](#) Genetic knockout of HDAC11 in mice confers resistance to high-fat diet-induced obesity, improves insulin sensitivity, and enhances glucose tolerance.[\[8\]](#)[\[13\]](#)

HDAC11 exerts its metabolic control through at least two key mechanisms:

- **Brown Adipose Tissue (BAT) Thermogenesis:** HDAC11 suppresses the thermogenic program in adipose tissue. It achieves this by interacting with the transcriptional repressor BRD2, which inhibits the expression of Uncoupling Protein 1 (UCP1), a key protein for heat generation in BAT.[\[4\]](#) Inhibition of HDAC11 leads to increased UCP1 expression and enhanced energy expenditure.[\[4\]](#)[\[8\]](#)
- **Hepatic Metabolism:** Loss of HDAC11 activates the adiponectin-AdipoR-AMPK signaling pathway in the liver.[\[8\]](#) This pathway is critical for regulating fatty acid oxidation and glucose metabolism, and its activation helps reverse hepatosteatosis (fatty liver).



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**Caption:** Regulatory roles of HDAC11 in metabolism in adipose tissue and liver.

## Quantitative Data on Inhibitor Selectivity

The selectivity of **SIS17** for HDAC11 is a key attribute. The following table summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>) of **SIS17** and a related compound, FT895, against HDAC11 and other HDAC isoforms, demonstrating the superior selectivity of **SIS17**.

Inhibitor	HDAC11 IC <sub>50</sub> (μM)	HDAC4 IC <sub>50</sub> (μM)	HDAC8 IC <sub>50</sub> (μM)	Selectivity Notes	Reference
SIS17	0.83	> 100	> 100	Highly selective for HDAC11. No significant inhibition of other HDACs observed.	<a href="#">[9]</a>
FT895	0.74	25	9.2	Less selective than SIS17, with off-target inhibition of HDAC4 and HDAC8.	<a href="#">[9]</a>

IC<sub>50</sub> values were determined using an in vitro HPLC-based assay with a myristoylated H3K9 peptide substrate.[\[9\]](#)

## Experimental Protocols

Precise methodologies are crucial for studying the HDAC11-**SIS17** interaction. Below are detailed protocols for key experiments.

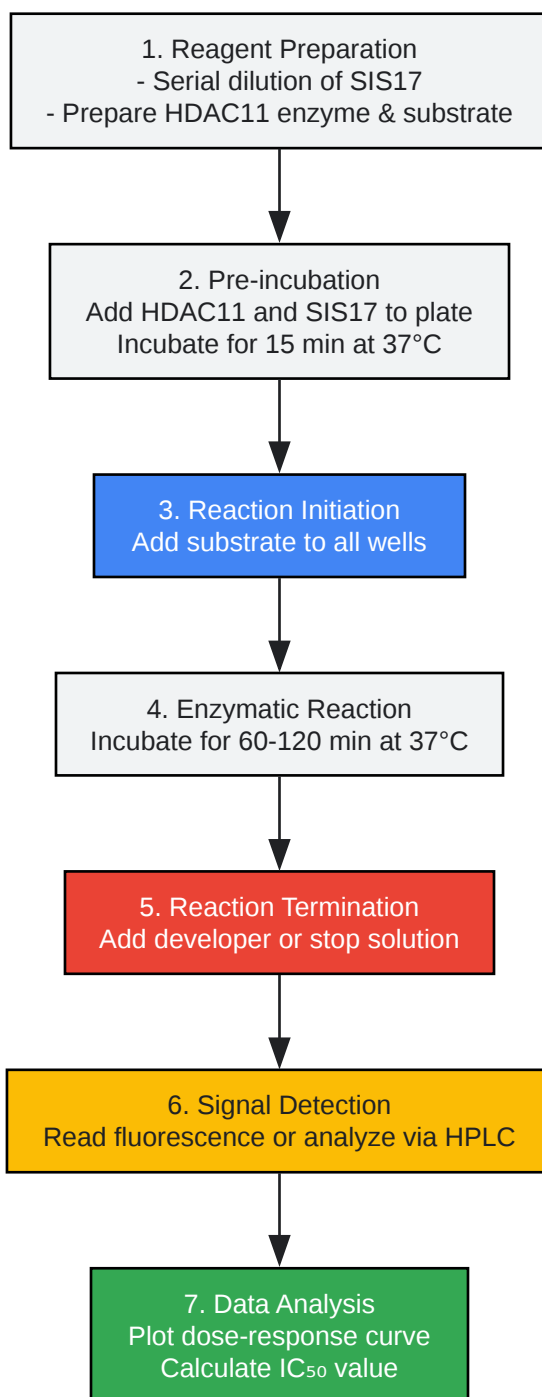
### 5.1. In Vitro HDAC11 Inhibition Assay

This protocol determines the IC<sub>50</sub> value of an inhibitor against HDAC11's deacylation activity.

Methodology:

- Reagents:
  - Recombinant human HDAC11 enzyme.
  - Fluorogenic or peptide substrate (e.g., myristoyl-H3K9 peptide).

- Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>, 1 mg/mL BSA).
- Inhibitor (e.g., **SIS17**) dissolved in DMSO.
- Developer solution (for fluorogenic assays) or HPLC system for peptide analysis.
- Procedure:
  - Prepare serial dilutions of the inhibitor (e.g., **SIS17**) in assay buffer.
  - In a 96-well plate, add the HDAC11 enzyme to each well (except for no-enzyme controls).
  - Add the inhibitor dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.
  - Initiate the reaction by adding the substrate to all wells.
  - Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).
  - Stop the reaction (e.g., by adding a developer solution like Trichostatin A or by acid quenching for HPLC).
  - Measure the output: fluorescence (e.g.,  $\lambda_{\text{ex}} = 380 \text{ nm}$  /  $\lambda_{\text{em}} = 500 \text{ nm}$ ) or peptide cleavage via HPLC.
- Data Analysis:
  - Normalize the data to controls (100% activity for no inhibitor, 0% for no enzyme).
  - Plot the percentage of HDAC11 activity against the logarithm of the inhibitor concentration.
  - Calculate the IC<sub>50</sub> value using a nonlinear regression fit (log(inhibitor) vs. response -- variable slope).



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**Caption:** Experimental workflow for the in vitro HDAC11 inhibition assay.

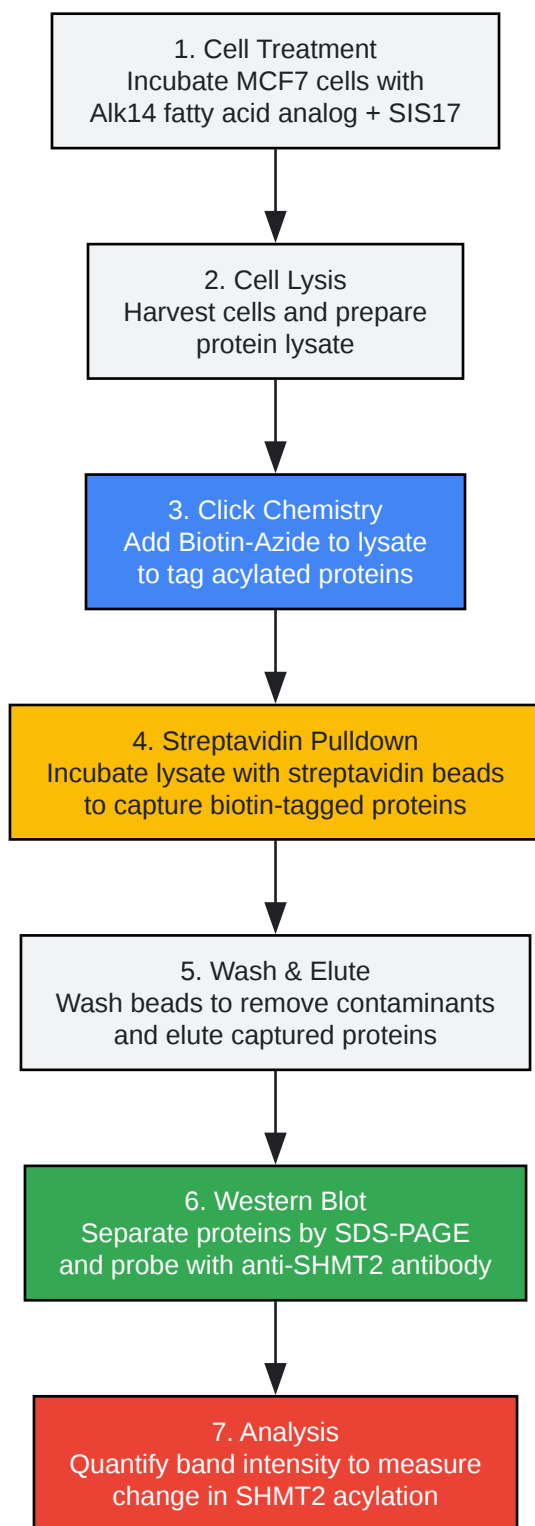
## 5.2. Cellular SHMT2 Fatty-Acylation Assay

This protocol measures the effect of **SIS17** on the fatty-acylation level of endogenous SHMT2 in living cells.[9]

#### Methodology:

- Reagents & Materials:
  - Cell line (e.g., MCF7).
  - Alkyne-tagged fatty acid analog (e.g., alkyne-palmitate, Alk14).
  - **SIS17** inhibitor.
  - Cell lysis buffer (RIPA buffer with protease inhibitors).
  - Click chemistry reagents: Biotin-azide, CuSO<sub>4</sub>, TBTA ligand, TCEP.
  - Streptavidin-conjugated magnetic beads.
  - SDS-PAGE and Western blot reagents.
  - Primary antibody against SHMT2.
- Procedure:
  - Culture MCF7 cells to ~80% confluency.
  - Treat cells with the alkyne-fatty acid analog (e.g., 50 µM Alk14) and varying concentrations of **SIS17** (e.g., 0, 12.5, 25, 50 µM) for 6 hours at 37°C.
  - Harvest and lyse the cells. Quantify total protein concentration (e.g., BCA assay).
  - Perform a click chemistry reaction on the cell lysate to conjugate a biotin-azide tag to the alkyne-acylated proteins.
  - Incubate the biotin-tagged lysate with streptavidin beads to pull down the acylated proteins.
  - Wash the beads extensively to remove non-specifically bound proteins.

- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Perform a Western blot using an anti-SHMT2 antibody to detect the amount of pulled-down (i.e., acylated) SHMT2.
- Data Analysis:
  - Quantify the band intensity for SHMT2 in each lane. Compare the intensity in **SIS17**-treated samples to the vehicle control to determine the fold-increase in SHMT2 acylation.



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